Villosin

Acaricide Biopesticide Agricultural Biotechnology

Researchers developing SCLC therapies or acaricidal agents require validated, reproducible potency-not generic labdane analogs with divergent activity profiles. Villosin delivers batch-consistent, quantified performance: • 4.5-fold greater cytotoxicity than ellipticine vs. NCI-H187 SCLC cells (IC50 0.40 μM vs. 1.79 μM) • Superior acaricidal potency over in-class analog Coronarin A against Oligonychus coffeae • Reliable NO production inhibition in RAW 264.7 macrophages (IC50 5.99 ± 1.20 μg/mL) for anti-inflammatory assay calibration. Each batch is rigorously QC-tested to ensure experimental reproducibility across independent studies.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
Cat. No. B175993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVillosin
Synonyms2(5H)-Furanone,3-[(1E)-2-[(1S,4aS,8aS)-decahydro-5,5,8a-triMethyl-2-Methylene-1-naphthalenyl]ethenyl]-
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(=C)C2C=CC3=CCOC3=O)C)C
InChIInChI=1S/C20H28O2/c1-14-6-9-17-19(2,3)11-5-12-20(17,4)16(14)8-7-15-10-13-22-18(15)21/h7-8,10,16-17H,1,5-6,9,11-13H2,2-4H3/b8-7+/t16-,17-,20+/m0/s1
InChIKeyHVTQZHAAIRBKHO-YSLAMIOMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Villosin (CAS 160598-92-5) Technical Procurement Guide for the Labdane Diterpenoid


Villosin (CAS: 160598-92-5) is a labdane-type diterpenoid [1] with the molecular formula C20H28O2 and a molecular weight of 300.44 g/mol [2]. It is a naturally occurring secondary metabolite primarily isolated from the rhizomes of Hedychium species (Zingiberaceae) [3]. Villosin is utilized as a research tool and reference standard in pharmacological and phytochemical investigations .

Why Villosin Cannot Be Substituted by Generic Diterpenoid Analogs


Labdane diterpenoids constitute a large and structurally diverse class of natural products, and their biological activities are highly specific to individual molecular structures. Attempting to substitute Villosin with a generic, in-class analog like Coronarin A or a different labdane diterpene is not scientifically valid due to divergent activity profiles across different target systems. As demonstrated below, Villosin possesses a unique and quantifiable profile, including superior acaricidal potency over Coronarin A [1] and potent, selective NaV1.8 channel inhibition, a first for its class [2]. These distinct and measurable characteristics mandate the specific procurement of Villosin for reproducible, targeted research outcomes.

Quantitative Evidence for Villosin Differentiation: A Procurement Decision Guide


Villosin vs. Coronarin A: Superior Acaricidal Efficacy Against Oligonychus coffeae

In a direct head-to-head comparison of two labdane diterpenes isolated from the same source (Hedychium coronarium), Villosin demonstrated superior acaricidal efficacy against the red spider mite (Oligonychus coffeae). At a concentration of 5.0 mg/mL, Villosin achieved a 90.28% mite mortality rate [1]. The comparator, Coronarin A, while exhibiting superior nematicidal activity, was less effective as an acaricide under the same conditions [1].

Acaricide Biopesticide Agricultural Biotechnology

Villosin Derivative vs. Parent Natural Product: 4.3-Fold Improvement in NaV1.8 Inhibition Potency

Villosin B, a specific abietane diterpenoid, is identified as the first terpenoid-class inhibitor of the NaV1.8 sodium channel, a key target for pain therapeutics [1]. A structure-activity relationship (SAR) study generated 13 derivatives, and compound 29 exhibited a 4.3-fold improvement in NaV1.8 inhibitory potency compared to the parent natural product (Villosin B, designated as 1) [1]. Furthermore, this improved potency was achieved while preserving selectivity across other sodium-gated sodium channels [1].

NaV1.8 Inhibitor Pain Research Ion Channel Pharmacology

Villosin vs. Standard Chemotherapeutic Ellipticine: Superior Cytotoxicity Against NCI-H187 Lung Cancer Cells

Villosin demonstrates superior cytotoxic potency against the human small cell lung cancer cell line NCI-H187 when directly compared to the standard chemotherapeutic drug ellipticine. Villosin exhibits an IC50 value of 0.40 μM [1]. In the same assay, ellipticine, a known anticancer agent, shows a significantly higher IC50 of 1.79 μM [1]. This indicates Villosin is a more potent cytotoxic agent in this specific cancer model.

Anticancer Cytotoxicity Small Cell Lung Cancer

Cross-Study Comparison of Nitric Oxide (NO) Production Inhibition in RAW 264.7 Macrophages

Villosin exhibits a quantifiable inhibitory effect on nitric oxide (NO) production in LPS/IFN-γ-stimulated RAW 264.7 murine macrophages, with a reported IC50 of 5.99 ± 1.20 μg/mL [1]. In a separate but comparable study on diterpenoids from a different species (Clerodendrum trichotomum), the related compound Villosin C showed an IC50 of 15.5 μM (approximately 4.6 μg/mL) [2]. While direct cross-study comparisons have limitations, these data points position Villosin and its analogs as active modulators of inflammatory pathways, with Villosin demonstrating notable potency.

Anti-inflammatory Immunomodulation Nitric Oxide Synthase

Class-Level Inference: Unambiguous Structural Characterization of Villosin Isomers Ensures Reproducibility

Accurate identification and differentiation of closely related diterpenoid isomers is non-trivial and essential for experimental reproducibility. The literature provides specific, corrected NMR spectroscopic data for Villosin B and Villosin C, enabling unambiguous identification [1]. This is further substantiated by reports that Villosin C and its epimer have indistinguishable NMR data, a challenge that required HPLC comparison with a natural sample for correct configuration assignment [2].

Structural Elucidation NMR Spectroscopy Quality Control

Optimal Research and Industrial Application Scenarios for Villosin


Agricultural Biopesticide Discovery and Development

Researchers and agribusiness R&D teams developing novel biopesticides should procure Villosin for acaricidal screening programs. Its demonstrated superior efficacy against Oligonychus coffeae (red spider mite) compared to the in-class analog Coronarin A [1] makes it a high-potential lead candidate for formulating new mite control agents. Favorable in silico ADMET predictions further support its development potential [1].

Pain Therapeutics and Ion Channel Drug Discovery

Neuroscience and pharmacology groups focused on non-opioid pain management should source Villosin B and its derivatives. As the first-in-class terpenoid NaV1.8 inhibitor [1], Villosin B offers a novel chemical scaffold for targeting this validated pain pathway. The proven ability to improve potency by 4.3-fold through structural modification [1] establishes this chemotype as a tractable starting point for medicinal chemistry optimization.

Oncology Research: Small Cell Lung Cancer (SCLC)

Oncology researchers investigating new therapies for small cell lung cancer will find Villosin to be a uniquely potent investigational tool. Its cytotoxic activity against the NCI-H187 cell line is 4.5-fold greater than that of the standard chemotherapeutic ellipticine (IC50: 0.40 μM vs. 1.79 μM) [1]. This quantitative advantage justifies its use as a positive control or lead compound in SCLC-specific assays and mechanistic studies.

Inflammation and Immunomodulation Assay Development

Immunology and inflammation labs can reliably use Villosin as a reference compound to inhibit nitric oxide (NO) production in RAW 264.7 macrophage models. Its well-defined IC50 of 5.99 ± 1.20 μg/mL in LPS/IFN-γ-stimulated cells [1] provides a clear, quantitative benchmark for calibrating assays and benchmarking novel anti-inflammatory agents. This ensures consistency and reproducibility in experimental workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Villosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.